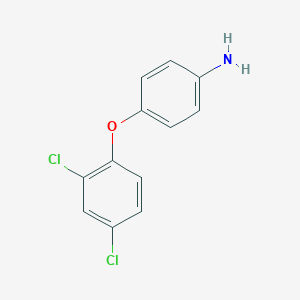

4-(2,4-Dichlorophenoxy)aniline

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-(2,4-dichlorophenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2NO/c13-8-1-6-12(11(14)7-8)16-10-4-2-9(15)3-5-10/h1-7H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWDOREOERSVIRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OC2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3065825 | |

| Record name | Benzenamine, 4-(2,4-dichlorophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3065825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14861-17-7 | |

| Record name | 4-(2,4-Dichlorophenoxy)aniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14861-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aminonitrofen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014861177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4-(2,4-dichlorophenoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, 4-(2,4-dichlorophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3065825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2,4-dichlorophenoxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.378 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(2,4-DICHLOROPHENOXY)BENZENAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R41F3KF27M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Analytical Techniques for 4 2,4 Dichlorophenoxy Aniline and Its Metabolites

Chromatographic Separation and Detection Methods

Chromatography is a cornerstone for the analysis of 4-(2,4-Dichlorophenoxy)aniline, providing the necessary separation from complex sample matrices. Both gas and liquid chromatography are employed, each with specific advantages depending on the analytical requirements.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. For the analysis of aniline (B41778) derivatives, GC-MS offers high resolution and sensitivity. d-nb.info However, direct analysis of compounds like this compound can be challenging due to their polarity and potential for thermal degradation.

To overcome the limitations of direct GC-MS analysis, derivatization is often a necessary step. researchgate.net This process involves chemically modifying the analyte to increase its volatility and thermal stability, making it more amenable to gas chromatographic separation. gcms.czjfda-online.com Common derivatization strategies include:

Acylation: This involves the introduction of an acyl group, often using reagents like trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA). These reagents react with the amine group of this compound to form less polar and more volatile amides.

Silylation: Silylating agents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoracetamide (MTBSTFA) can be used to replace the active hydrogen on the amine group with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group, respectively. researchgate.net TBDMS derivatives are often preferred due to their increased stability. researchgate.net

Alkylation: This strategy involves the addition of an alkyl group. For acidic herbicides related to the precursor of this compound, esterification is a common alkylation method. gcms.cz

The choice of derivatization reagent depends on the specific analyte and the matrix. The derivatization conditions, including reaction time, temperature, and solvent, must be optimized to ensure complete and reproducible derivatization. scispace.com Following derivatization, the resulting products can be effectively separated and detected by GC-MS, often in the highly sensitive selected ion monitoring (SIM) mode for trace-level analysis. scispace.com

High-Performance Liquid Chromatography (HPLC) Techniques

High-Performance Liquid Chromatography (HPLC) is a versatile technique that is well-suited for the analysis of polar, non-volatile, and thermally labile compounds like this compound and its metabolites without the need for derivatization. youngin.com

A common challenge in HPLC, particularly when coupled with mass spectrometry, is the phenomenon of ion suppression. nih.govlongdom.orgchromatographyonline.com This occurs when co-eluting matrix components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to a decrease in signal intensity and affecting the accuracy and sensitivity of the analysis. nih.govlongdom.org Careful sample preparation, chromatographic optimization to separate the analyte from interfering matrix components, and the use of appropriate internal standards are crucial to mitigate ion suppression. griffith.edu.auugent.be

Diode Array Detection (DAD) is a powerful UV-Vis detector used in HPLC. It provides spectral information across a range of wavelengths simultaneously, which can aid in peak identification and purity assessment. ajol.info For compounds with chromophores, like this compound, DAD can be a robust and reliable detection method. The wavelengths of 230 nm and 280 nm have been utilized for the determination of related compounds. ajol.info

The coupling of liquid chromatography with mass spectrometry (LC-MS), and particularly tandem mass spectrometry (LC-MS/MS), has become the gold standard for the trace analysis of a wide range of environmental contaminants, including herbicides and their degradation products. youngin.comtdl.orgnih.gov This technique offers exceptional sensitivity and selectivity, allowing for the detection and quantification of analytes at very low concentrations. youngin.com

For the analysis of this compound and its metabolites, LC-MS/MS methods typically utilize a reversed-phase chromatography column for separation. tdl.org Electrospray ionization (ESI) is a commonly used ionization technique, often operated in the positive ion mode for aniline derivatives. The use of multiple reaction monitoring (MRM) in tandem mass spectrometry provides high specificity by monitoring a specific precursor-to-product ion transition for the target analyte. d-nb.info This minimizes interferences from the sample matrix and enhances the signal-to-noise ratio. epa.gov

Recent studies have demonstrated the successful application of LC-MS/MS for the determination of related dichlorophenoxyacetic acid and its metabolites in various water matrices with limits of quantification (LOQ) as low as 0.10 µg/L. epa.gov

Spectroscopic Methods for Structural Elucidation

While chromatographic techniques are essential for separation and quantification, spectroscopic methods are indispensable for the definitive structural elucidation of unknown metabolites or degradation products of this compound. jchps.comtaylorandfrancis.com A combination of different spectroscopic techniques is often required to piece together the complete molecular structure. routledge.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which can be used to determine the elemental composition of a molecule. taylorandfrancis.com Fragmentation patterns observed in MS/MS spectra offer valuable clues about the compound's structure. jchps.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including 1H and 13C NMR, is one of the most powerful tools for determining the precise arrangement of atoms within a molecule. taylorandfrancis.comuwa.edu.au Two-dimensional NMR techniques, such as COSY and HMBC, can be used to establish connectivity between different parts of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov For instance, the presence of N-H and C-O stretching vibrations can be identified. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can indicate the presence of chromophoric groups and conjugated systems within the molecule. jchps.com

By integrating the data from these various spectroscopic methods, researchers can confidently identify and characterize the metabolites of this compound, providing crucial insights into its biotransformation pathways.

Data Tables

Table 1: GC-MS Derivatization Strategies

| Derivatization Strategy | Reagent Example | Derivative Formed | Purpose |

|---|---|---|---|

| Acylation | Trifluoroacetic anhydride (TFAA) | Fluoroacyl amide | Increase volatility and thermal stability |

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) derivative | Increase volatility and thermal stability |

| Silylation | N-methyl-N-(tert-butyldimethylsilyl)trifluoracetamide (MTBSTFA) | tert-butyldimethylsilyl (TBDMS) derivative | Increase volatility and enhance stability |

Table 2: LC-MS/MS Parameters for Related Compound Analysis

| Parameter | Setting | Reference |

|---|---|---|

| Column | Zorbax Eclipse XDB-C18 | |

| Mobile Phase | Acetonitrile and water with 0.1% formic acid | |

| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive | youngin.comtdl.org |

| Detection Mode | Multiple Reaction Monitoring (MRM) | d-nb.info |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of this compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular structure can be assembled.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment, number, and connectivity of hydrogen atoms in the molecule. For this compound, the spectrum is characterized by distinct signals corresponding to the aromatic protons on both the aniline and dichlorophenoxy rings, as well as the amine (-NH₂) protons. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the chlorine atoms and the ether linkage, and the electron-donating nature of the amine group. Spin-spin coupling patterns (splitting) between adjacent protons further confirm their relative positions on the aromatic rings.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms are highly sensitive to their electronic environment. The spectrum for this compound would show distinct signals for the carbons bonded to chlorine, the carbon involved in the ether linkage, and the carbons of the aniline ring, including the one bonded to the nitrogen atom. rsc.org

Detailed research findings have established the characteristic chemical shifts for this compound, which are summarized in the table below. rsc.org

Table 1: NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Description |

|---|---|---|

| ¹H | 4.01 (s, br, 2H) | Broad singlet corresponding to the two amine (-NH₂) protons. |

| ¹H | 6.68 (dd, J = 7.2, 1.2 Hz, 1H) | Aromatic proton signal. |

| ¹H | 7.22-7.29 (m, 2H) | Multiplet for aromatic protons. |

| ¹H | 7.36-7.43 (m, 2H) | Multiplet for aromatic protons. |

| ¹H | 7.71-7.77 (m, 2H) | Multiplet for aromatic protons. |

| ¹³C | 109.7, 119.0, 120.9, 123.7, 124.9, 125.9, 126.4, 128.6, 134.5, 142.2 | Series of signals corresponding to the twelve unique carbon atoms in the aromatic rings. |

Data sourced from The Royal Society of Chemistry. rsc.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic techniques such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) provide valuable information regarding the functional groups and electronic transitions within the this compound molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational frequencies of specific chemical bonds. In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of:

N-H stretching: Typically observed in the 3300-3500 cm⁻¹ region, indicating the primary amine group (-NH₂).

C-O-C stretching: The aryl ether linkage would produce a strong, characteristic band, usually found in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions.

C-Cl stretching: Strong absorptions in the fingerprint region, typically around 700-850 cm⁻¹, would indicate the presence of the carbon-chlorine bonds.

Aromatic C-H and C=C stretching: Bands characteristic of the aromatic rings would also be present.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region. The spectrum is influenced by the chromophores present, namely the aniline and dichlorophenoxy ring systems. The absorption bands, often observed around 280-290 nm, are attributed to π → π* transitions within the aromatic rings. The presence of the amine group (an auxochrome) can cause a bathochromic (red) shift to longer wavelengths and an increase in absorption intensity. The UV absorption maximum for the related compound 2,4-dichlorophenol is observed at approximately 285 nm. iasks.org

Methodologies for Impurity Profiling and Quantification

Impurity profiling is a critical aspect of chemical analysis, ensuring the purity and quality of a substance. For this compound, this involves the identification and quantification of any process-related impurities or degradation products. The International Council for Harmonisation (ICH) guidelines recommend that impurities in drug substances be identified and characterized if they are present above certain thresholds. beilstein-journals.org

Methodologies for profiling often involve high-resolution chromatographic techniques coupled with sensitive detectors. High-Performance Liquid Chromatography (HPLC) is a primary tool, often used with UV detection for quantification. For structural identification of unknown impurities, HPLC is coupled with Mass Spectrometry (LC-MS), which provides information on the molecular weight and fragmentation pattern of the impurity. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for more volatile impurities.

Analytical Challenges in Complex Matrix Analysis

Analyzing this compound and its metabolites in complex matrices, such as environmental (soil, water) or biological (plasma, urine) samples, presents significant analytical challenges. mdpi.com These matrices contain numerous interfering substances that can mask the analyte's signal or affect the analytical instrument's performance.

Key challenges include:

Matrix Effects: Co-extracted endogenous components can enhance or suppress the ionization of the target analyte in mass spectrometry, leading to inaccurate quantification. mdpi.com

Low Concentrations: Target analytes are often present at trace or ultra-trace levels, requiring highly sensitive instrumentation and efficient pre-concentration steps.

Analyte Stability: The stability of analytes can be compromised by enzymatic degradation, pH variations, or storage conditions. mdpi.com

Extraction and Cleanup: Developing an efficient extraction method to isolate the analyte from the matrix is crucial. Techniques like liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation are commonly used. mdpi.comepa.gov These steps are often followed by a cleanup procedure to remove interfering compounds before analysis. epa.gov

The complexity and variability of matrices like urine, with its fluctuating pH and ionic strength, can limit the sensitivity and selectivity of direct analysis. mdpi.com

Development of Sensitive and Selective Detection Protocols

To overcome the challenges of complex matrix analysis, there is ongoing development of highly sensitive and selective detection protocols. The goal is to create methods that are rapid, reliable, and often require minimal sample preparation.

Advanced Chromatographic Methods: The coupling of ultra-high-performance liquid chromatography (UHPLC) with tandem mass spectrometry (MS/MS) offers exceptional sensitivity and selectivity. This technique allows for the detection of analytes at very low concentrations (e.g., µg/L or ppb levels). nih.govsdstate.edu

Biosensor-Based Detection: Novel biosensors offer a promising alternative to traditional chromatographic methods for rapid and on-site analysis.

Immunosensors: These sensors utilize the highly specific binding between an antibody and an antigen. For example, an evanescent wave all-fiber immunosensor was developed for the sensitive and rapid detection of the structurally related herbicide 2,4-dichlorophenoxyacetic acid (2,4-D), achieving detection limits of 0.07 µg/L. nih.gov These systems can be reusable and show negligible cross-reactivity with similar compounds. nih.gov

Whole-Cell Biosensors: Genetic-based biosensors using microorganisms have also been constructed. An Agrobacterium tumefaciens biosensor was engineered to detect 2,4-D contamination in environmental samples, demonstrating the potential for straightforward and simple-to-use detection systems that are not impeded by complex sample components. nih.gov

Surface-Enhanced Raman Spectroscopy (SERS): SERS is another powerful technique for trace detection. A "paste-collect-test" strategy using SERS-active tape has been proposed for the rapid detection of 2,4-D residues on fruit surfaces, achieving a limit of detection in the picomolar range (3.63 × 10⁻¹⁰ M). researchgate.net This highlights the potential for developing highly sensitive, field-deployable analytical tools.

Biological Activities and Mechanistic Investigations of 4 2,4 Dichlorophenoxy Aniline and Its Derivatives

Pharmacological Research Applications

The structural framework of 4-(2,4-Dichlorophenoxy)aniline has served as a template for the development of various biologically active molecules. Researchers have explored its potential in several areas of pharmacology, primarily focusing on its antimicrobial and anti-inflammatory capabilities.

Antimicrobial Properties and Efficacy Studies

Derivatives of this compound have demonstrated notable antimicrobial and anti-biofilm activities. The core structure is often incorporated into larger, more complex molecules to enhance their efficacy against a range of microbial pathogens. For instance, novel 4-anilinoquinazoline derivatives have been synthesized and screened for their antimicrobial activities against both Gram-positive and Gram-negative bacteria. nih.gov One particular study found that compound 4c, a derivative, showed high activity against Escherichia coli at a concentration of 32 μg/mL. nih.gov Similarly, the development of 4-anilinocoumarin derivatives has been pursued to combat microbial infections, with some compounds showing significant inhibitory action against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. japsonline.com

Research into aniline (B41778) derivatives has confirmed their potential as antibacterial agents. stmjournals.comglobalresearchonline.net Studies have shown that modifications to the aniline structure, such as the inclusion of chloro- groups, can yield compounds with antibacterial properties. globalresearchonline.net The efficacy of these compounds is often evaluated through in vitro and in silico studies, which help to identify the most active derivatives. stmjournals.com For example, dichlorophen, a structurally related compound, has been functionalized with gold nanoparticles to combat carbapenem-resistant Enterobacteriaceae and their associated biofilms. dovepress.com

| Derivative Class | Target Microorganism | Observed Efficacy | Reference |

|---|---|---|---|

| 4-Anilinoquinazoline | Escherichia coli | MIC of 32 μg/mL (for compound 4c) | nih.gov |

| 4-Anilinocoumarin | Staphylococcus aureus | Zone of inhibition: 6.595 ± 0.021 mm (for compound 4h') | japsonline.com |

| Dichlorophen-functionalized Au NPs | Carbapenem-resistant E. coli | Complete growth inhibition for the first 12 hours | dovepress.com |

The mechanisms through which these compounds exert their antimicrobial effects are a key area of investigation. For the 4-anilinoquinazoline series, in silico molecular docking simulations suggest that the potential mechanism of action is the inhibition of DNA gyrase. nih.gov This enzyme is crucial for bacterial DNA replication, and its inhibition leads to bacterial cell death. The most promising compounds in these studies showed favorable binding energies with the target enzyme. nih.gov

In the case of dichlorophen-functionalized gold nanoparticles, the mechanism involves the production of reactive oxygen species (ROS) and an increase in bacterial membrane permeability, leading to disruption of cellular integrity. dovepress.com Other research has focused on the ability of aniline derivatives to inhibit biofilm formation, which is a critical factor in persistent bacterial infections. nih.gov Quantitative structure-activity relationship (QSAR) analyses have been employed to understand how specific chemical substitutions on the core structure influence antimicrobial activity, revealing that factors like nucleophilic substitution can enhance antibacterial effects. nih.gov

Anti-inflammatory Potential and Cellular Responses

The dichlorophenoxy moiety present in this compound is also found in compounds known for their anti-inflammatory properties. For example, 2,4-Dichlorophenoxyacetic acid (2,4-D), a well-known herbicide, has been investigated as a potential anti-inflammatory agent. nih.gov Molecular modeling and docking studies have indicated a high affinity of 2,4-D for the cyclooxygenase-2 (COX-2) enzyme, an important target for anti-inflammatory drugs. nih.gov This binding is comparable to that of established non-steroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen. nih.gov

The anti-inflammatory action of these compounds is linked to the downregulation of key inflammatory mediators. In vivo studies using a carrageenan-induced paw edema model in rats demonstrated that 2,4-D could significantly reduce inflammation. nih.gov This effect was associated with a marked decrease in the concentration of prostaglandin E2 (PGE2) in the inflamed tissues. nih.gov PGE2 is a key signaling molecule in the inflammatory cascade, and its reduction is a hallmark of effective anti-inflammatory agents. nih.gov The cellular response to these compounds often involves the modulation of inflammatory signaling pathways, such as the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which control the expression of pro-inflammatory genes like iNOS and COX-2. nih.govmdpi.com

Another related compound, 2-(2,4-dichlorophenoxy)phenylacetic acid (fenclofenac), has also been shown to possess anti-inflammatory, antinociceptive, and antipyretic properties in various animal models. scilit.com

| Compound | Proposed Mechanism | Cellular/In Vivo Effect | Reference |

|---|---|---|---|

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | COX-2 Inhibition | Reduced Prostaglandin E2 levels; decreased paw edema in rats | nih.gov |

| Fenclofenac | Anti-inflammatory, Antinociceptive, Antipyretic | Active in established adjuvant arthritis models in rats | scilit.com |

Exploration of Other Medicinal Chemistry Targets

The versatility of the 4-anilino- scaffold has led to its exploration in other areas of medicinal chemistry, most notably in the development of anticancer agents. Derivatives of 4-anilinoquinazoline have been designed and synthesized as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases. ijcce.ac.ir These receptors are critical in cell proliferation and angiogenesis, processes that are often dysregulated in cancer.

In one study, a series of 4-anilinoquinazoline derivatives were evaluated for their cytotoxicity against the A431 human carcinoma cell line. ijcce.ac.ir Several compounds showed significant inhibition of cancer cell growth, with one derivative exhibiting an IC50 value of 2.62 μM, which was comparable to established anticancer drugs. ijcce.ac.ir Molecular docking studies indicated that these compounds could effectively bind to the VEGFR-2 active site, suggesting a mechanism for their anticancer activity. ijcce.ac.ir The structural modifications on the aniline ring were found to be crucial for potency and target specificity. ijcce.ac.ir

Agrochemical Research Applications

The this compound structure is closely related to 2,4-Dichlorophenoxyacetic acid (2,4-D), one of the most widely used herbicides in the world. mt.govwikipedia.org This relationship makes the aniline derivative and its related compounds a subject of interest in agrochemical research.

Herbicidal Activity and Selectivity Profiles

The herbicidal activity of 2,4-D and its analogues stems from their function as synthetic auxins. mt.govxtbg.ac.cn Auxins are a class of plant hormones that regulate growth and development. xtbg.ac.cn At herbicidal concentrations, synthetic auxins like 2,4-D induce uncontrolled and unsustainable growth in susceptible plants, leading to stem curling, leaf withering, and ultimately, death. mt.govresearchgate.net

A key feature of 2,4-D is its selectivity. It is highly effective against broadleaf weeds (dicots) while having little to no effect on most grass species, such as wheat, corn, and rice (monocots). wikipedia.orgresearchgate.net This selectivity is a cornerstone of its widespread use in agriculture, allowing for weed control without damaging crops. wikipedia.org The basis for this selectivity is complex but is partly attributed to differences in metabolism, translocation, and perception of the herbicide between monocots and dicots. uwa.edu.au

Structure-activity relationship (SAR) studies are crucial in this field to understand how chemical modifications affect herbicidal potency and selectivity. nih.gov Research on 2,4-D analogues has shown a strong correlation between their auxinic activity and their ability to induce biological effects. nih.gov The core phenoxyacetic acid structure is essential, and substitutions on the phenyl ring, such as the two chlorine atoms in 2,4-D, significantly influence its activity. nih.govresearchgate.net The development of novel herbicides often involves modifying these core structures to improve efficacy, broaden the spectrum of controlled weeds, or manage herbicide resistance. mdpi.com The aniline group in this compound represents such a modification, which could potentially alter its herbicidal properties, uptake, or metabolic fate within the plant.

| Compound Class | Mechanism of Action | Selectivity Profile | Reference |

|---|---|---|---|

| Phenoxy Herbicides (e.g., 2,4-D) | Synthetic Auxin (Plant Growth Regulator) | Kills broadleaf weeds (dicots), generally safe for grasses (monocots) | mt.govwikipedia.orgxtbg.ac.cn |

| Picolinic Acid Herbicides | Synthetic Auxin | Used for broadleaf weed control | mdpi.com |

Fungicidal and Insecticidal Potential

The potential for this compound and its derivatives to act as fungicides or insecticides is plausible given the known activities of various aniline derivatives in agriculture. Aniline-based compounds have been developed to target a range of plant pathogens. For instance, certain fungicidal aniline derivatives have shown efficacy against phytopathogenic fungi, including strains that have developed resistance to other common fungicides like benzimidazoles. These compounds can be effective against fungi sensitive to known fungicides as well as those against which existing treatments are ineffective.

Table 1: Examples of Fungicidal Activity in Aniline-Related Derivatives

| Compound Type | Target Fungi | Efficacy Notes |

|---|---|---|

| Benzimidazole Fungicides | Various plant pathogenic fungi | Known to be effective, but resistance is an issue. |

| Novel Aniline Derivatives | Drug-resistant fungal strains | Effective in controlling strains resistant to other fungicides. |

Molecular Interactions and Cellular Pathways

The molecular and cellular effects of this compound can be hypothesized based on the well-documented activities of 2,4-D, which shares the 2,4-dichlorophenoxy functional group, and other aniline compounds.

Aniline derivatives have been investigated as inhibitors of various enzymes. For example, studies on simple aniline and aminophenol compounds have demonstrated inhibitory activity against human carbonic anhydrase (hCA) isoenzymes I and II. Carbonic anhydrases are metalloenzymes crucial for numerous physiological processes. While the inhibitory potency of these simpler aniline derivatives was moderate compared to dedicated inhibitors like acetazolamide, these findings suggest that the aniline scaffold can be a starting point for designing more potent enzyme inhibitors.

The 2,4-dichlorophenoxyacetic acid (2,4-D) component also shows enzymatic interactions. In soybean cell cultures, cytokinins were found to inhibit the conjugation of 2,4-D to amino acids, altering its metabolism within the plant cells. mt.gov This indicates an interaction with the enzymatic pathways responsible for herbicide detoxification and metabolism in plants.

Table 2: Enzyme Inhibitory Activity of Aniline-Related Compounds

| Compound/Class | Target Enzyme | Observed Effect |

|---|---|---|

| Aniline, Aminophenols | Human Carbonic Anhydrase I & II | Moderate inhibition in the micromolar range. |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Amino Acid Conjugating Enzymes (in plants) | Conjugation to amino acids is a key metabolic pathway; can be inhibited by other compounds. mt.gov |

The mode of action for many bioactive compounds involves direct binding to cellular receptors. The 2,4-dichlorophenoxy moiety of this compound is the key structural feature of the herbicide 2,4-D, which functions as a synthetic auxin. wikipedia.org It mimics the natural plant hormone auxin, binding to auxin receptors and causing uncontrolled, lethal growth in susceptible broadleaf plants. wikipedia.orgnih.gov

Furthermore, studies on the neurotoxicity of 2,4-D have revealed interactions with animal receptor systems. Exposure to 2,4-D in rats was shown to affect dopaminergic D2-type receptors in various brain regions, including the prefrontal cortex and striatum. nih.gov The study observed a reversible increase in D2-type receptor density, suggesting a direct or indirect interaction with this neurotransmitter system. nih.gov This highlights the potential for the 2,4-dichlorophenoxy structure to engage in ligand-receptor binding outside of the plant kingdom.

Compounds containing the 2,4-dichlorophenoxy group can induce significant disruptions to cellular functions. Research on the herbicide 2,4-D provides a detailed model for these potential effects.

Cytoskeletal Disruption: 2,4-D has been shown to be neurotoxic by disrupting the cellular cytoskeleton. nih.gov It inhibits the polymerization of tubulin, leading to a reduction in microtubules, which are essential for maintaining cell structure, transport, and neurite extension. nih.gov This disruption is also linked to the disorganization of the Golgi apparatus. nih.gov

Induction of Apoptosis and Oxidative Stress: Studies on human cell lines, such as hepatoma (HepG2) cells, have demonstrated that 2,4-D can induce cytotoxicity by triggering apoptosis (programmed cell death). researchgate.netnih.gov This process is associated with a disruption of the mitochondrial membrane potential. researchgate.net In pancreatic β-cells, 2,4-D-induced cell death is mediated by oxidative stress.

Cell Cycle Alterations: Exposure to 2,4-D can affect the normal progression of the cell cycle in a concentration-dependent manner, contributing to its cytotoxic effects. researchgate.net

These findings suggest that a key biological signature of exposure to compounds containing a 2,4-dichlorophenoxy moiety could be the perturbation of microtubule dynamics, mitochondrial function, and the induction of apoptotic pathways.

Information regarding this compound is not available in the public domain, preventing the creation of the requested article.

A comprehensive search for scientific literature and data concerning the environmental dynamics and ecotoxicological implications of this compound has yielded insufficient information to construct the detailed article as outlined. The public domain lacks specific research on the biodegradation pathways, microbial metabolism, photolytic and abiotic degradation processes, environmental mobility, transformation products, and aquatic organism toxicity of this particular chemical compound.

The majority of available environmental and toxicological data is centered on the well-known herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D), a compound with a similar name but a different chemical structure and properties. This compound belongs to the diaryl ether class of chemicals, a group that includes some herbicides. It is plausible that this compound could be a metabolite or a transformation product of a parent herbicidal compound, but specific studies identifying and detailing its environmental fate and effects could not be located.

Without dedicated research on this compound, any attempt to generate the content for the requested sections would be speculative and would not meet the required standards of scientific accuracy and detail. Therefore, it is not possible to provide an article that adheres to the user's specific and thorough outline.

Environmental Dynamics and Ecotoxicological Implications of 4 2,4 Dichlorophenoxy Aniline

Ecotoxicological Assessments in Non-Target Organisms

Terrestrial Organism Effects (e.g., Soil Microorganisms, Plants)

The introduction of any chemical substance into the environment can have significant effects on terrestrial ecosystems. For a compound like 4-(2,4-Dichlorophenoxy)aniline, the primary concerns would be its impact on soil microbial communities and non-target plant species.

Effects on Soil Microorganisms: Soil microorganisms are fundamental to nutrient cycling and soil health. The application of herbicides like 2,4-D has been shown to alter soil microbial community structure and function. nih.govresearchgate.net Studies have indicated that while 2,4-D is biodegradable by soil microbes, its application can initially cause shifts in the microbial population. ikprress.org For instance, some research has found that high concentrations of 2,4-D can lead to a decrease in the microbial population, whereas lower concentrations might stimulate the growth of microbes capable of using it as a carbon source. mdpi.com Application of 2,4-D, alone or with fertilizers, has been shown to increase soil respiration and microbial biomass. ikprress.org The impact of this compound would similarly depend on its bioavailability, concentration, and toxicity to different microbial species, as well as its potential to be utilized as a nutrient source or to inhibit essential enzymatic activities. mdpi.com

Effects on Plants: The parent compound 2,4-D is a selective, systemic herbicide used to control broadleaf weeds. mt.govorst.edu It functions as a synthetic auxin, a plant growth regulator, causing uncontrolled and unsustainable growth in susceptible plants, which ultimately leads to their death. mt.govorst.edunih.gov Given the structural similarity, it would be crucial to determine if this compound retains any of this herbicidal activity. Its effects would need to be assessed on a variety of non-target plant species to understand its potential for phytotoxicity and its selectivity, which could have implications for biodiversity in terrestrial ecosystems.

Acute and Chronic Exposure Studies

To understand the toxicological profile of this compound, both acute and chronic exposure studies on representative terrestrial organisms would be necessary. Guidelines for such toxicity studies are established by organizations like the OECD. oecd.orgoecd.org Research on its parent compounds provides a basis for the types of effects that might be investigated.

Acute Toxicity: Acute toxicity studies determine the effects of a single, high-dose exposure. For the parent compounds, acute toxicity varies. 2,4-D generally shows low acute toxicity via oral and dermal routes in animal studies. orst.edujuniperpublishers.com Aniline's acute toxicity is considered moderate in rats, with the primary effect being the formation of methemoglobin, which reduces the blood's ability to carry oxygen. nih.govoecd.org Acute exposure in humans can lead to headaches, confusion, and more severe symptoms with high doses. orst.edujuniperpublishers.com An acute toxicity assessment of this compound would be essential to establish its immediate risk profile.

Chronic Toxicity: Chronic exposure studies evaluate the effects of long-term, repeated, lower-dose exposures. oecd.org Chronic dietary studies of 2,4-D in rodents have established a no-observed-adverse-effect level (NOAEL) and have generally not found it to be carcinogenic. nih.govresearchgate.net Sub-chronic exposure to 2,4-D in laboratory animals has been shown to affect organs such as the eye, thyroid, and kidney. juniperpublishers.com For aniline (B41778), repeated administration in rats leads to damage to red blood cells, resulting in hemolytic anemia and effects on the spleen, kidneys, and liver. oecd.org Given these findings, chronic exposure studies for this compound would need to investigate a wide range of potential target organs and long-term health outcomes.

| Compound | Organism | Route | LD50 / LC50 |

|---|---|---|---|

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Rat | Oral | 639 - 1646 mg/kg juniperpublishers.com |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Rabbit | Dermal | >2000 mg/kg juniperpublishers.com |

| Aniline | Rat | Oral | 442 mg/kg oecd.org |

| Aniline | Rat | Inhalation | 1.86 mg/L (4 hours) oecd.org |

| Aniline | Rabbit | Dermal | 1540 mg/kg oecd.org |

Environmental Monitoring and Risk Assessment Methodologies

Development of Environmental Sampling and Analytical Protocols

Effective environmental monitoring is crucial for determining the presence and concentration of contaminants. For this compound, specific and sensitive analytical methods would need to be developed and validated for various environmental matrices like soil and water.

Environmental Sampling: Standard protocols for collecting environmental samples are designed to ensure the samples are representative and remain stable until analysis. nv.gov This involves using appropriate containers, preserving samples (e.g., by cooling), and documenting the collection site and conditions thoroughly. For soil sampling, core samples are often taken at various depths, while for water, grab samples from different locations within a water body are typical. cloudfront.net

Analytical Protocols: Several advanced analytical techniques are available for the detection of pesticide residues and their metabolites. jelsciences.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are common methods. researchgate.netdeswater.com For compounds like 2,4-D, which are not volatile, a derivatization step is often required for GC analysis. researchgate.net Coupling these separation techniques with Mass Spectrometry (MS or MS/MS) provides high sensitivity and selectivity, allowing for the accurate identification and quantification of target analytes at very low concentrations. researchgate.netepa.gov Sample preparation is a critical step and often involves a pre-concentration technique such as solid-phase extraction (SPE) to isolate the analyte from the complex sample matrix. epa.gov An immunoassay-based screening method has also been developed for 2,4-D, which could be adapted for rapid field screening. epa.gov

| Technique | Matrix | Key Features |

|---|---|---|

| HPLC-UV | Water | Common method for non-volatile compounds; detection limits can be higher than MS methods. deswater.comresearchgate.net |

| LC/MS/MS | Water | High sensitivity and specificity for determining parent compounds and metabolites at low concentrations. epa.gov |

| GC/MS | Water | Requires derivatization for non-volatile acids like 2,4-D; offers high selectivity. researchgate.netepa.gov |

| Immunoassay | Soil, Water | Rapid screening method to determine presence above a certain threshold. epa.gov |

Predictive Modeling of Environmental Behavior (e.g., Multimedia Activity Models)

Predictive models are valuable tools for estimating the environmental fate and distribution of chemicals when empirical data is scarce. researchgate.net Multimedia fate models, such as fugacity or activity-based models, simulate the partitioning of a chemical between different environmental compartments like air, water, soil, and biota. researchgate.netoup.com

A multimedia activity model was developed and validated for ionizable compounds like 2,4-D and aniline. oup.comnih.govdtu.dk These models use a chemical's physicochemical properties (e.g., water solubility, vapor pressure, octanol-water partition coefficient (Kow), and dissociation constant (pKa)) to predict its behavior. The activity approach is a robust alternative to the fugacity concept for describing the behavior of both neutral and ionizable molecules. nih.gov For an ionizable compound like this compound, environmental pH would significantly influence its speciation (neutral vs. ionized form) and therefore its partitioning behavior. To apply such a model, key physicochemical properties of this compound would first need to be experimentally determined or accurately estimated.

Prioritization Frameworks for Environmental Contaminants

With a vast number of chemicals in the environment, prioritization frameworks are essential for focusing research and regulatory efforts on the substances of greatest concern. globalwaterresearchcoalition.netwaterrf.org These frameworks typically use a weight-of-evidence approach, integrating multiple lines of data to rank chemicals. nih.gov

Key criteria used in these frameworks often include:

Persistence (P): The length of time a chemical remains in the environment.

Bioaccumulation (B): The potential for a chemical to accumulate in living organisms.

Toxicity (T): The potential for a chemical to cause adverse effects. nih.gov

In addition to PBT criteria, modern frameworks also consider factors like occurrence (detection frequency and concentration in the environment), potential for long-range transport, and endocrine activity. nih.govkarenkiddlab.comnih.gov A metabolite like this compound would be assessed within such a framework. nih.govfrontiersin.orgnih.gov Its priority for further investigation would be determined by evaluating its potential toxicity, its expected persistence in soil and water, its likelihood of formation from parent pesticides, and its detection in environmental monitoring programs. nih.govfao.org This systematic approach allows regulatory bodies to make transparent, science-based decisions on managing potential risks from emerging contaminants. globalwaterresearchcoalition.net

Structure Activity Relationship Sar and Computational Studies of 4 2,4 Dichlorophenoxy Aniline Derivatives

Elucidation of Structural Determinants for Biological Activity

The biological activity of a molecule like 4-(2,4-Dichlorophenoxy)aniline is fundamentally determined by its three-dimensional shape, physicochemical properties, and the specific arrangement of its functional groups. These features govern how the molecule interacts with biological targets such as enzymes or receptors.

Influence of Substituent Effects on Efficacy and Selectivity

The diaryl ether structure of this compound offers multiple positions for substitution, allowing for the fine-tuning of its biological properties. The existing 2,4-dichloro substitution pattern on the phenoxy ring significantly influences the molecule's electronic and steric character.

Electronic Effects : The two chlorine atoms are strong electron-withdrawing groups. This electronic pull affects the electron density of the entire molecule, including the ether oxygen and the aniline (B41778) ring, which can be critical for binding to biological targets. Studies on other chlorinated aniline derivatives have shown that electron-withdrawing groups can play a key role in enhancing fungicidal or other biological activities. nih.gov For instance, the addition of a nitro group (a powerful electron-withdrawing group) to the aniline ring of a related scaffold was found to enhance fungicidal potency. nih.gov

Steric and Hydrophobic Effects : The placement of chlorine atoms at positions 2 and 4 creates a specific steric profile that can either facilitate or hinder the molecule's fit into a target's binding site. The chlorine atoms also increase the lipophilicity (hydrophobicity) of the phenoxy ring, which can enhance membrane permeability and interaction with hydrophobic pockets in target proteins.

Aniline Moiety Substitution : The amino (-NH2) group on the aniline ring is a key site for interaction, capable of acting as a hydrogen bond donor. Its basicity and nucleophilicity can be modified by adding substituents to the aniline ring. Attaching electron-donating groups (e.g., methyl, methoxy) would increase the electron density and basicity of the nitrogen, potentially strengthening interactions with acidic residues in a target protein. Conversely, adding electron-withdrawing groups (e.g., nitro, trifluoromethyl) would decrease basicity. The position of these substituents (ortho, meta, or para) also plays a critical role in altering the molecule's conformation and binding capabilities. researchgate.net

| Substituent Group (R) on Aniline Ring | Predicted Effect on Aniline Nitrogen | Potential Impact on Biological Activity |

| Electron-Donating (e.g., -CH₃, -OCH₃) | Increases electron density and basicity. | May enhance hydrogen bonding with acidic residues in a target. |

| Electron-Withdrawing (e.g., -NO₂, -CF₃) | Decreases electron density and basicity. | May be favorable for binding sites with electron-rich features. |

| Halogens (e.g., -F, -Cl, -Br) | Inductive electron withdrawal, weak resonance donation. | Can increase lipophilicity and form halogen bonds with the target. |

| Bulky Groups (e.g., -C(CH₃)₃) | Introduces steric hindrance. | May improve selectivity by preventing binding to off-target proteins. |

Comparative Analysis with Analogs (e.g., 2,4-Dichlorophenoxyacetic Acid and Substituted Anilines)

To understand the unique contributions of different parts of the this compound structure, it is useful to compare it with its structural analogs.

2,4-Dichlorophenoxyacetic Acid (2,4-D) : This well-known herbicide shares the 2,4-dichlorophenoxy moiety but features a carboxylic acid group instead of an aniline group. nih.gov This single change has profound functional consequences. The carboxylic acid of 2,4-D is acidic and exists as an anion at physiological pH, which is crucial for its activity as a synthetic auxin that disrupts plant growth. nih.gov In contrast, the aniline group in this compound is basic. This fundamental difference in acid-base properties dictates that the two compounds will interact with entirely different biological targets and exhibit distinct biological activities. While 2,4-D mimics a plant hormone, the aniline derivative is more likely to engage in interactions typical of aromatic amines, such as hydrogen bonding and pi-stacking within enzyme or receptor sites. The toxicity profiles may also differ, although subchronic toxicity studies on various forms of 2,4-D (acid, amine salt, ester) have shown them to be comparable. nih.gov The primary metabolite of 2,4-D, 2,4-Dichlorophenol (2,4-DCP), is often found to be more toxic than the parent compound, which highlights the importance of the group attached to the dichlorophenoxy core. acs.orgnih.gov

Substituted Anilines : Compared to simple chloroanilines like 4-chloroaniline or 3,4-dichloroaniline, the addition of the large 2,4-dichlorophenoxy group makes this compound a much larger and more sterically complex molecule. nih.gov This bulky group restricts the rotational freedom of the molecule and introduces a significant hydrophobic region. While simple chloroanilines may exhibit baseline toxicity, the specific and potentially higher-potency biological activity of the target compound would be attributed to the combined shape and electronic properties conferred by the diaryl ether structure, allowing it to bind to specific targets that cannot accommodate simpler anilines. globalresearchonline.net

Computational Chemistry and Molecular Modeling Approaches

Computational techniques are indispensable for modern chemical research, enabling the prediction of molecular properties and interactions, thereby accelerating the design of new compounds and reducing the need for extensive laboratory synthesis and testing.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR represents a computational approach that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For a series of this compound derivatives, a QSAR study would involve several key steps:

Data Set Preparation : A series of analogs would be synthesized with varied substituents on the aniline and/or phenoxy rings, and their biological activity (e.g., IC50 values against an enzyme) would be measured.

Descriptor Calculation : For each molecule, a large number of numerical descriptors are calculated to quantify its structural, physical, and chemical properties.

Model Development : Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to create an equation that correlates a selection of the most relevant descriptors with the observed biological activity. drugdesign.orgnih.gov

Validation : The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation.

A validated QSAR model can be used to predict the activity of new, unsynthesized derivatives, helping to prioritize which compounds are most promising for synthesis. drugdesign.org

| Descriptor Class | Example Descriptors | Property Represented |

| Topological | Molecular Connectivity Index, Wiener Index | Size, shape, and degree of branching of the molecule. |

| Electronic | Dipole Moment, HOMO/LUMO Energies, Partial Charges | The electronic distribution and reactivity of the molecule. |

| Physicochemical | LogP, Molar Refractivity, Polar Surface Area (PSA) | Hydrophobicity, polarizability, and transport characteristics. |

| 3D/Steric | Sterimol Parameters, Molecular Volume, Surface Area | The three-dimensional shape and bulk of the molecule. |

Molecular Docking and Dynamics Simulations for Target Engagement

When a specific biological target (like an enzyme or receptor) is known, molecular docking and dynamics simulations can provide profound insights into how a ligand binds and interacts at the atomic level.

Molecular Docking : This technique predicts the preferred orientation of a ligand when bound to a target protein. nih.gov The 3D structure of this compound would be placed into the binding site of the target protein, and a scoring function would calculate the binding affinity (e.g., in kcal/mol). Docking studies can reveal key interactions, such as:

Hydrogen bonds between the aniline -NH2 group and polar amino acid residues (e.g., Asp, Glu, Ser).

Pi-pi stacking between the aromatic rings and residues like Phe, Tyr, or Trp.

Hydrophobic interactions involving the dichlorophenoxy moiety in nonpolar pockets of the binding site. Studies on structurally related anilinoquinazolines have successfully used docking to predict binding modes and rationalize observed activities. nih.gov

Molecular Dynamics (MD) Simulations : Following docking, MD simulations can be used to observe the dynamic behavior of the ligand-protein complex over time (from nanoseconds to microseconds). nih.gov This powerful technique provides a more realistic view of the binding stability, showing how the ligand and protein adjust their conformations to achieve an optimal fit. frontiersin.org MD simulations can confirm the stability of interactions predicted by docking and reveal the role of water molecules in the binding site. parkinsonsroadmap.orgrsc.orgnih.gov

| Computational Method | Information Provided | Application to this compound |

| Molecular Docking | Binding pose, binding affinity (score), key intermolecular interactions. | Predicts how the compound fits into a target protein's active site and identifies key amino acid interactions. |

| Molecular Dynamics | Stability of the ligand-protein complex, conformational changes, role of solvent. | Assesses the stability of the docked pose over time and provides a more realistic model of target engagement. |

In Silico Prediction of Environmental and Toxicological Endpoints

Given that the 2,4-dichlorophenoxy moiety is a feature of widely used herbicides, predicting the environmental and toxicological profile of its derivatives is crucial. nih.govjuniperpublishers.com In silico toxicology utilizes computational models to predict the potential adverse effects of chemicals without the need for animal testing. nih.govyoutube.comfrontiersin.org

Toxicological Endpoints : QSAR-based models and expert systems can predict a range of toxicities. This is often achieved by identifying "structural alerts," which are specific chemical substructures known to be associated with certain types of toxicity. youtube.comyoutube.com For this compound, models would screen for alerts related to the aromatic amine and chlorinated phenol (B47542) substructures, which can be linked to endpoints such as mutagenicity, carcinogenicity, and hepatotoxicity.

Environmental Fate : Computational models can also predict key environmental parameters. These include:

Biodegradability : Predicting how quickly the compound will be broken down by microorganisms in soil or water.

Bioaccumulation : Estimating the likelihood of the compound accumulating in the fatty tissues of organisms.

Soil Adsorption (Koc) : Predicting how strongly the compound will bind to soil particles, which affects its mobility and potential to leach into groundwater. researchgate.net

Aquatic Toxicity : Estimating the potential harm to aquatic life (e.g., fish, daphnia).

These predictive models are vital for the early-stage assessment of new chemicals, allowing for the prioritization of compounds with more favorable safety and environmental profiles. frontiersin.org

Role of 4 2,4 Dichlorophenoxy Aniline As a Chemical Intermediate in Advanced Synthesis

Precursor in Pharmaceutical Active Pharmaceutical Ingredient (API) Synthesis

In the pharmaceutical industry, 4-(2,4-Dichlorophenoxy)aniline is a key intermediate in the synthesis of advanced Active Pharmaceutical Ingredients (APIs), particularly those designed as kinase inhibitors for cancer therapy. The aniline (B41778) portion of the molecule is essential for constructing the core structures of compounds that target specific enzymes involved in cell signaling pathways, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).

The synthesis of 4-anilinoquinazoline derivatives is a significant area where this intermediate is utilized. ijcce.ac.irtbzmed.ac.ir These quinazoline-based compounds are a well-established class of tyrosine kinase inhibitors (TKIs). ijcce.ac.ir The general synthetic strategy involves the reaction of a substituted aniline, such as this compound, with a quinazoline core. The dichlorophenoxy group of the intermediate can be a critical feature for enhancing the binding affinity and specificity of the final drug molecule to its target enzyme. Most of these compounds have shown significant potential in inhibiting the growth of human carcinoma cells. ijcce.ac.ir The development of novel 4-anilinoquinazolines is an active area of research for creating more potent and selective anticancer agents. tbzmed.ac.irscielo.org.za

| Intermediate | Target API Class | Therapeutic Application |

|---|---|---|

| This compound | Kinase Inhibitors (e.g., 4-Anilinoquinazolines) | Anticancer Agents |

Intermediate in Agrochemical Development

The structural features of this compound make it a valuable intermediate in the development of modern agrochemicals, particularly herbicides. The "2,4-dichlorophenoxy" moiety is the core component of 2,4-D (2,4-Dichlorophenoxyacetic acid), one of the most widely used systemic herbicides for the control of broadleaf weeds. mt.govwikipedia.org

As an intermediate, this compound provides a scaffold that can be chemically modified to create new herbicidal compounds. The presence of the aniline group offers a reactive site for further synthesis, allowing for the introduction of different functional groups to fine-tune the herbicidal activity, selectivity, and environmental profile of the final product. A related compound, 5-Chloro-2-(2,4-dichlorophenoxy)aniline, is also noted for its application as an intermediate in agrochemicals. smolecule.com Research and patent literature describe the incorporation of aniline derivatives into novel herbicidal compositions to broaden their spectrum of activity. google.com

| Intermediate | Target Agrochemical Class | Primary Use |

|---|---|---|

| This compound | Phenoxy Herbicides and related derivatives | Broadleaf Weed Control |

Component in the Production of Dyes and Pigments

In the dye and pigment industry, aniline and its derivatives are foundational intermediates for the synthesis of a major class of colorants known as azo dyes. nih.govmodishproject.com Azo dyes are characterized by the presence of one or more azo groups (-N=N-), which act as the chromophore responsible for the color. plantarchives.org The synthesis of these dyes typically involves a two-step process: diazotization and coupling. unb.ca

This compound, as a primary aromatic amine, is a suitable starting material for the first step, diazotization. In this reaction, the amino group (-NH2) is converted into a diazonium salt (-N2+) by treatment with nitrous acid. This highly reactive diazonium salt is then reacted with a coupling component (typically a phenol (B47542) or another aromatic amine) to form the stable azo dye. The specific structure of the aniline derivative and the coupling component determines the final color and properties of the dye. The presence of the two chlorine atoms in the this compound structure would be expected to influence the hue, lightfastness, and other performance characteristics of the resulting dye. Studies have shown that related compounds, such as 2,4-dichloroaniline, are used to create disazo disperse dyes with good fastness properties. docsdrive.com

| Intermediate Role | Chemical Process | Resulting Product Class |

|---|---|---|

| Diazo Component | Diazotization, followed by Azo Coupling | Azo Dyes and Pigments |

Future Research Directions and Translational Perspectives for 4 2,4 Dichlorophenoxy Aniline

Emerging Synthetic Methodologies and Sustainable Chemistry

The synthesis of 4-(2,4-dichlorophenoxy)aniline and related compounds traditionally relies on methods that may not align with modern principles of green chemistry. Future research must pivot towards more sustainable and efficient synthetic routes.

Chemoenzymatic Synthesis : A promising avenue is the use of chemoenzymatic processes. Research into the synthesis of other aniline-derived amides has demonstrated the utility of one-pot, enzyme-catalyzed processes that can generate activated coupling partners in situ rsc.org. Adapting these methodologies could offer a highly selective and sustainable pathway for acylating primary anilines like this compound, minimizing the use of harsh reagents rsc.org.

Solvent-Free and Microwave-Assisted Reactions : The development of clean, solventless preparation methods is a key goal. Studies on the synthesis of 2,4-D esters have shown that inorganic solid supports like silica, clays, and zeolites can effectively catalyze esterification reactions without organic solvents rsc.org. The efficiency of these reactions is significantly enhanced by microwave assistance rsc.org. Future work should explore the applicability of these solid-supported, microwave-assisted techniques for the synthesis of this compound, which could reduce waste and energy consumption.

Advanced Catalysis : Improving reaction efficiency and selectivity is paramount. In the production of the related compound 2,4-D, the use of catalysts such as iron(III) chloride (FeCl3) has been shown to increase selectivity towards the desired chlorinated phenol (B47542) intermediate researchgate.net. Research should focus on identifying novel catalysts that can improve the yield and purity of this compound, thereby streamlining the production process and reducing the formation of by-products researchgate.net.

| Methodology | Traditional Approach | Emerging Sustainable Approach | Potential Advantages |

|---|---|---|---|

| Catalysis | Conventional acid/base catalysis | Enzyme-catalyzed reactions, novel chemoselective reagents rsc.org | Higher selectivity, milder reaction conditions, reduced waste. |

| Reaction Conditions | Use of organic solvents, conventional heating | Solvent-free reactions on inorganic supports (e.g., silica, clays) rsc.org | Eliminates hazardous solvents, simplifies product purification. |

| Energy Input | Prolonged conventional heating | Microwave-assisted synthesis rsc.org | Rapid heating, enhanced reaction rates, lower energy consumption. |

Identification of Novel Biological Targets and Therapeutic Modalities

While its parent compound, 2,4-D, is known for its herbicidal activity as a synthetic auxin mimic mt.govnih.gov, the biological targets of this compound remain largely unexplored. Future research should investigate its potential as a bioactive molecule for therapeutic or agrochemical purposes.

Antimicrobial and Antiparasitic Screening : Structurally similar compounds have shown promising biological activity. For instance, 3-chloro-4-(4-chlorophenoxy)aniline (B1584236) has been evaluated for its antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria researchgate.net. This suggests that this compound should be screened against a panel of microbial and parasitic targets to identify potential new therapeutic leads.

Herbicide Development with Novel Modes of Action : The agricultural sector is in constant need of herbicides with new modes of action (MOAs) to combat weed resistance mdpi.com. While 2,4-D's MOA is well-established, this compound could interact with different biological targets in plants. Future studies could explore its effects on novel herbicide targets such as Dihydroorotate Dehydrogenase (DHODH) or Homogentisate Solanesyltransferase (HST), which are involved in critical biosynthetic pathways in plants mdpi.com.

Enzyme Inhibition Assays : The chemical structure of this compound makes it a candidate for inhibiting various enzymes. High-throughput screening against libraries of enzymes, such as kinases, proteases, or metabolic enzymes, could reveal unexpected biological activities and provide starting points for drug discovery or the development of new biochemical probes.

| Potential Target Area | Specific Target Example | Rationale for Investigation | Relevant Research |

|---|---|---|---|

| Antiparasitic | Plasmodium enoyl acyl carrier protein reductase | A structurally similar compound exhibits antiplasmodial activity. researchgate.net | Screening for activity against P. falciparum and other parasites. |

| Herbicidal | Dihydroorotate Dehydrogenase (DHODH) | Represents a novel target for which commercial herbicides have been developed. mdpi.com | Assessing inhibition of plant-specific metabolic pathways. |

| General Drug Discovery | Kinases, Proteases | Aromatic amines are common scaffolds in enzyme inhibitors. | High-throughput screening against diverse enzyme families. |

Advanced Environmental Remediation and Bioremediation Strategies

Given its origin from a widely used herbicide, the potential for this compound to exist as an environmental contaminant or degradation byproduct necessitates the development of effective remediation strategies. Research should focus on both biological and physicochemical removal methods.

Microbial Degradation : Bioremediation is considered a cost-effective and environmentally sustainable method for removing organic pollutants mdpi.comnih.gov. Numerous bacterial and fungal strains capable of degrading 2,4-D have been identified, including species of Pseudomonas, Cupriavidus, and Umbelopsis nih.govresearchgate.netresearchgate.net. Future research should isolate and characterize microorganisms capable of specifically degrading this compound. Engineering microbes with reconstructed degradation pathways through synthetic biology is another innovative approach that has proven successful for 2,4-D and could be adapted for its aniline derivative nih.gov.

Phytoremediation : This strategy uses plants and their associated microbes to clean up contaminated environments mdpi.com. Research is needed to identify plant species that can effectively uptake, sequester, or transform this compound from soil and water.

Advanced Adsorption Technologies : Novel materials offer significant potential for the physical removal of contaminants. For example, amino-functionalized coordination complexes have shown higher removal efficiency for 2,4-D from wastewater compared to non-functionalized versions nih.gov. Similarly, granules made from aluminum oxide and graphene oxide have demonstrated a high adsorption capacity for 2,4-D mdpi.com. Future work should involve designing and testing similar advanced materials specifically tailored for the selective adsorption and removal of this compound.

| Strategy | Method | Example from 2,4-D Research | Future Application for this compound |

|---|---|---|---|

| Bioremediation | Microbial Degradation | Use of bacteria (Cupriavidus necator) and fungi (Umbelopsis isabellina) to mineralize the compound. nih.govresearchgate.net | Isolating and engineering microbes with specific degradation pathways. |

| Bioremediation | Phytoremediation | Utilizing plants like alfalfa to reduce toxicity in contaminated soils. mdpi.com | Screening hyperaccumulator plants for uptake and metabolism. |

| Physicochemical | Advanced Adsorption | Removal from water using Al2O3/Graphene Oxide granules or functionalized coordination complexes. nih.govmdpi.com | Developing tailored nanomaterials for selective binding and removal. |

Integrated Multi-Omics Approaches in Toxicological and Ecotoxicological Research

To fully understand the potential risks of this compound to human health and ecosystems, a shift from traditional toxicological endpoints to a systems-level understanding is required. Integrated multi-omics approaches offer a powerful framework for this purpose.

Mechanism-Based Risk Assessment : Multi-omics approaches, which combine genomics, transcriptomics, proteomics, and metabolomics, are essential for elucidating modes of action (MoAs) and defining adverse outcome pathways (AOPs) for xenobiotics mdpi.comresearchgate.net. By exposing relevant model systems (e.g., cell cultures, zebrafish, rodents) to this compound and analyzing the global changes in genes, proteins, and metabolites, researchers can gain a systematic understanding of its biological impact mdpi.comresearchgate.net.

Biomarker Identification : A key outcome of omics studies is the identification of sensitive biomarkers of exposure and effect. These biomarkers can be used for environmental monitoring and for understanding the potential health impacts on exposed populations, providing crucial data for regulatory decision-making researchgate.net.

| Omics Technology | Primary Focus | Key Research Question | Potential Outcome |

|---|---|---|---|

| Transcriptomics | Gene expression profiling | Which signaling pathways are activated or repressed upon exposure? | Identification of cellular response mechanisms and key regulatory genes. |

| Proteomics | Protein abundance and modification | Which proteins are differentially expressed, indicating cellular stress or adaptation? | Elucidation of functional changes and identification of protein biomarkers. |

| Metabolomics | Small molecule profiling | How does the compound alter metabolic pathways and endogenous metabolite levels? | Understanding of metabolic disruption and identification of metabolic biomarkers. |

| Integrated Multi-Omics | Holistic systems-level analysis | How do changes at the gene, protein, and metabolite levels connect to cause an adverse outcome? mdpi.comresearchgate.net | Comprehensive understanding of the Mode of Action (MoA) and definition of Adverse Outcome Pathways (AOPs). |

Q & A

Q. What are the standard synthetic routes for preparing 4-(2,4-dichlorophenoxy)aniline, and how are reaction conditions optimized?

A common method involves coupling reactions between chlorosulfonyl intermediates and aniline derivatives. For example, this compound (CAS 37847-52-2) can be synthesized by reacting 4-chlorosulfonyl-1-hydroxy-2-naphthoic acid with this compound under acidic conditions, achieving yields of ~66% after purification via recrystallization . Optimization includes controlling stoichiometry, reaction time, and pH (e.g., pH 3–6 for similar compounds) to minimize side products . Analytical validation via ¹H/¹³C NMR and mass spectrometry is critical for confirming structural integrity .

Q. Which analytical techniques are most reliable for characterizing this compound and its derivatives?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR (e.g., δH 10.46 ppm for SO₂NH protons) resolve aromatic substituents and confirm regioselectivity .

- Mass Spectrometry (MS): High-resolution MS (e.g., [M+H]⁺ at m/z 503.9) validates molecular weight and purity .

- Chromatography: Reverse-phase HPLC with retention time (tR = 12.3 min) ensures purity assessment . For environmental samples, LC-MS/MS with electrospray ionization is recommended .

Q. How does the electronic structure of this compound influence its reactivity in sulfonamide coupling reactions?

The electron-withdrawing dichlorophenoxy group activates the aniline nitrogen for nucleophilic substitution. This facilitates reactions with sulfonyl chlorides, forming stable sulfamoyl bonds (e.g., 4-(N-(4-(2,4-dichlorophenoxy)phenyl)sulfamoyl)-1-hydroxy-2-naphthoic acid) . Steric hindrance from the dichlorophenoxy moiety may require elevated temperatures or polar aprotic solvents (e.g., DMSO) to enhance reactivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Discrepancies in NMR or MS data often arise from impurities or regioisomers. Strategies include:

- 2D NMR (COSY, HSQC): To assign overlapping aromatic protons and confirm connectivity .

- Isotopic Labeling: Deuterated analogs (e.g., 4,4'-methylene-D2-benzidine) can clarify ambiguous peaks .

- Computational Modeling: DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and validate experimental data .

Q. What methodologies are effective for assessing environmental persistence and degradation pathways of this compound?

- Hydrolysis Studies: Conducted at varying pH and temperatures to identify stable intermediates (e.g., chlorophenols) .

- Microcosm Experiments: Soil/water systems spiked with the compound, followed by LC-MS/MS analysis to track biodegradation .

- QSAR Models: Predict ecotoxicity endpoints (e.g., LC50) using logP and electronic descriptors .

Q. How can researchers design selective inhibitors or probes using this compound as a scaffold?

- Structure-Activity Relationship (SAR): Modify the dichlorophenoxy group to enhance binding affinity. For example, introducing alkyl chains or fluorinated substituents improves lipophilicity and target engagement .

- Click Chemistry: Azide-alkyne cycloaddition with propargylated derivatives enables rapid diversification for high-throughput screening .

- Crystallography: Co-crystallize derivatives with target enzymes (e.g., cytochrome P450) to guide rational design .

Q. What strategies mitigate challenges in scaling up this compound synthesis while maintaining purity?

- Continuous Flow Reactors: Improve heat/mass transfer for exothermic coupling reactions, reducing byproduct formation .

- Green Chemistry Approaches: Replace benzene (toxic) with cyclopentyl methyl ether (CPME) for extraction .

- Quality Control: Implement in-line PAT (Process Analytical Technology) tools like FTIR to monitor reaction progress .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.